molecular formula C7H8ClNO B6325535 5-Chloro-2-(methoxymethyl)pyridine CAS No. 1446105-23-2

5-Chloro-2-(methoxymethyl)pyridine

Cat. No.: B6325535
CAS No.: 1446105-23-2
M. Wt: 157.60 g/mol
InChI Key: GNZDHODOKRQUAX-UHFFFAOYSA-N
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Description

5-Chloro-2-(methoxymethyl)pyridine is an organic compound with the molecular formula C7H8ClNO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a chlorine atom at the 5-position and a methoxymethyl group at the 2-position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(methoxymethyl)pyridine can be achieved through several methods. One common method involves the chlorination of 2-(methoxymethyl)pyridine. This process typically uses phosphorus oxychloride (POCl3) and phosphorus pentachloride (PCl5) as chlorinating agents . The reaction is carried out under controlled conditions, often with cooling to manage the exothermic nature of the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of solid triphosgene or diphosgene as chlorinating agents instead of phosphorus oxychloride. This approach reduces the generation of hazardous waste and improves the overall efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(methoxymethyl)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can undergo reduction reactions to form different derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. These reactions often require a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) and are carried out in solvents like ethanol or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminomethylpyridine derivatives, while oxidation reactions can produce pyridinecarboxaldehydes or pyridinecarboxylic acids.

Scientific Research Applications

5-Chloro-2-(methoxymethyl)pyridine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2-(methoxymethyl)pyridine is unique due to the presence of both a chlorine atom and a methoxymethyl group on the pyridine ring. This combination of functional groups provides distinct reactivity and binding properties, making it valuable in various chemical and biological applications.

Properties

IUPAC Name

5-chloro-2-(methoxymethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO/c1-10-5-7-3-2-6(8)4-9-7/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNZDHODOKRQUAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NC=C(C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Sodium hydride (0.61 g, 60% in mineral oil, 15.32 mmol) was added to a solution of (5-chloropyridin-2-yl)methanol (2 g, 13.93 mmol) in THF (50 mL) and stirred at room temperature until no further gas evolution was observed. Iodomethane (0.95 mL, 15.32 mmol) was injected slowly and the reaction was allowed to stir at room temperature for 18 hours. The reaction was concentrated in vacuo, acidified with 2N HCl in water (25 mL) and extracted with EtOAc (2×20 mL). The aqueous layer was collected, basified with potassium hydroxide and extracted with DCM (3×20 mL). The organic layers were combined, washed with water, dried over sodium sulfate and concentrated in vacuo to afford the title compound (2 g, 91%).
Quantity
0.61 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.95 mL
Type
reactant
Reaction Step Two
Yield
91%

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